2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191144
InChI: InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2
SMILES:
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde

CAS No.:

Cat. No.: VC16191144

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde -

Specification

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
IUPAC Name 2-[4-(trifluoromethoxy)phenoxy]acetaldehyde
Standard InChI InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2
Standard InChI Key ZNEZCYBSSOXXOM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCC=O)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 2-[4-(trifluoromethoxy)phenoxy]acetaldehyde, reflecting its substitution pattern. The molecular formula C9H7F3O3\text{C}_9\text{H}_7\text{F}_3\text{O}_3 corresponds to a benzaldehyde derivative with:

  • A phenoxy group (-O-C6H4-\text{-O-C}_6\text{H}_4\text{-}) at position 2 of the acetaldehyde chain.

  • A trifluoromethoxy substituent (-OCF3\text{-OCF}_3) at the para position of the benzene ring .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number851679-81-7
Molecular Weight220.14 g/mol
Molecular FormulaC9H7F3O3\text{C}_9\text{H}_7\text{F}_3\text{O}_3
SMILES NotationO=CC(Oc1ccc(OC(F)(F)F)cc1)

The SMILES notation highlights the aldehyde group (CH2CHO\text{CH}_2\text{CHO}), ether linkage to the benzene ring, and trifluoromethoxy substitution .

Structural Derivatives and Analogs

Comparative analysis with related compounds, such as 2-(4-(trifluoromethoxy)phenyl)acetaldehyde (CAS 111991-22-1), reveals distinct reactivity profiles. The replacement of the phenyl group with a phenoxy group in 2-[4-(trifluoromethoxy)phenoxy]acetaldehyde introduces an additional oxygen atom, enhancing polarity and altering electronic effects . This modification is critical in medicinal chemistry, where oxygen-containing motifs improve solubility and target binding .

Synthesis and Reactivity

Reactivity and Functionalization

The aldehyde group undergoes characteristic reactions:

  • Condensation: With amines or hydrazines to form imines or hydrazones, useful in heterocyclic synthesis.

  • Oxidation: Conversion to carboxylic acids (e.g., 2-[4-(trifluoromethoxy)phenoxy]acetic acid), a common motif in bioactive molecules .

  • Nucleophilic Addition: Grignard reagents or organozinc species add to the carbonyl, enabling carbon chain elongation .

Applications in Pharmaceutical and Agrochemical Research

Role in Drug Discovery

Patent literature identifies derivatives of this compound as intermediates in peroxisome proliferator-activated receptor (PPAR) agonists and anticancer agents. For example, EP1667964B1 discloses thioether-linked acetic acid derivatives (e.g., 2-[2-methyl-4-[(2R)-2-[[4-(trifluoromethoxy)phenoxy]methyl]butyl]sulfanylphenyl]sulfanylacetic acid) synthesized via aldehyde oxidation and subsequent coupling . The trifluoromethoxy group enhances metabolic stability and lipophilicity, critical for oral bioavailability .

Physical and Chemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C asymmetric stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 9.80 ppm (aldehyde proton), δ 4.70 ppm (methylene adjacent to oxygen), and aromatic protons at δ 7.20–7.40 ppm .

Thermodynamic Data

Limited experimental data exist for melting/boiling points. Computational models predict a boiling point of ~250°C and logP (octanol-water partition coefficient) of 2.1, indicating moderate hydrophobicity .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug candidates.

  • Biological Screening: Evaluating standalone bioactivity against kinase or protease targets.

  • Green Chemistry: Solvent-free or photocatalytic synthesis to improve sustainability.

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